molecular formula C11H6ClFO2 B7993750 2-(4-Chloro-3-fluorobenzoyl)furan

2-(4-Chloro-3-fluorobenzoyl)furan

Cat. No.: B7993750
M. Wt: 224.61 g/mol
InChI Key: AWYIGIIVMJQNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-fluorobenzoyl)furan is a halogen-substituted furan derivative featuring a benzoyl group at the 2-position of the furan ring, with chlorine and fluorine substituents at the 4- and 3-positions of the benzoyl moiety, respectively. The furan ring is a highly electron-rich heterocycle known for its bioactivity and versatility in medicinal chemistry . Halogenation also influences molecular interactions, such as halogen bonding, which can affect crystal packing and solubility .

These studies highlight the importance of substituent positioning in modulating reactivity and biological activity.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFO2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYIGIIVMJQNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Chloro-3-fluorobenzoyl)furan can be achieved through several methods. One efficient approach involves the reaction of 4-chloro-3-fluorobenzoyl chloride with furan in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields the desired product in good purity .

Industrial production methods often involve the use of advanced catalytic systems to enhance yield and selectivity. For instance, the use of transition metal catalysts such as palladium or copper can facilitate the coupling reactions necessary to form the furan ring .

Chemical Reactions Analysis

2-(4-Chloro-3-fluorobenzoyl)furan undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields diketone derivatives, while reduction of the benzoyl group produces alcohols .

Scientific Research Applications

Pharmaceutical Development

2-(4-Chloro-3-fluorobenzoyl)furan is explored for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a building block for synthesizing various bioactive compounds. The presence of halogen substituents can enhance the biological activity of derivatives, making them suitable candidates for drug development.

Antimicrobial Activity

Recent studies have demonstrated the compound's efficacy against various microbial strains, particularly resistant pathogens. For instance, derivatives of this compound were evaluated for their minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli. The findings indicated significant antibacterial properties:

CompoundMIC (µg/mL)Target Organism
This compound0.5–32MRSA
Control Drug: Vancomycin0.5–1MRSA

This suggests that the compound could be further developed as an antimicrobial agent.

Anti-inflammatory Properties

Studies suggest that compounds similar to this compound exhibit anti-inflammatory effects. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A research article published in a peer-reviewed journal evaluated the antimicrobial activity of several fluorinated compounds, including this compound. The study reported that specific derivatives showed promising results against multidrug-resistant strains, with some achieving MIC values as low as 0.031 µg/mL against MRSA.

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the SAR of various derivatives of furan-based compounds. It was found that introducing different substituents at specific positions significantly influenced their biological activity. For example, the presence of halogens at the para position enhanced antimicrobial efficacy.

Mechanism of Action

The mechanism by which 2-(4-Chloro-3-fluorobenzoyl)furan exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to enzymes and inhibit their activity, leading to various physiological effects. The presence of chloro and fluoro groups enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-(4-Chloro-3-fluorobenzoyl)furan and Analogs

Compound Name Core Structure Substituents Key Properties/Activities References
This compound Furan 4-Cl, 3-F on benzoyl Potential bioactivity (inferred)
5-Chloro-2-(4-fluorophenyl)-1-benzofuran Benzofuran 5-Cl, 2-(4-F-phenyl) Antitumor, antimicrobial
5-Fluoro-2-(4-fluorophenyl)-1-benzofuran Benzofuran 5-F, 2-(4-F-phenyl) Enhanced halogen bonding, solubility
2-(4-Bromophenyl)-5-fluoro-1-benzofuran Benzofuran 5-F, 2-(4-Br-phenyl) High crystallinity, synthetic yield 68%
2-Furancarbonitrile derivatives Furan 2-CN, aryl substituents Higher reactivity vs. thiophene analogs

Key Comparative Insights

Reactivity and Synthetic Yield

  • Furan-based compounds, such as 2-furancarbonitrile, exhibit higher reactivity in arylation reactions compared to thiophene analogs (24.7% vs. 12.4% yield) due to the furan ring’s electron-rich nature . This trend likely extends to this compound, suggesting efficient synthetic modifications.
  • Halogenated benzofurans, like 5-chloro-2-(4-fluorophenyl)-1-benzofuran, are synthesized via oxidative cyclization and crystallized using solvents like benzene or petroleum ether .

Biological Activity

  • Chlorine and fluorine substituents enhance antimicrobial and antitumor activities. For example, 5-chloro-2-(4-fluorophenyl)-1-benzofuran derivatives show broad-spectrum pharmacological properties due to the synergistic effects of halogens and the benzofuran core .
  • Sulfinyl groups (e.g., 3-methylsulfinyl substituents) in benzofurans further improve bioactivity by increasing molecular polarity and interaction with biological targets .

Crystallographic and Structural Features X-ray studies reveal that halogen substituents (Cl, F) participate in C–X···π and halogen-bonding interactions, stabilizing crystal lattices . For instance, 5-fluoro-2-(4-fluorophenyl)-1-benzofuran exhibits a planar benzofuran system with dihedral angles <5° between rings, optimizing π-π stacking .

Solubility and Pharmacokinetics

  • Fluorine atoms improve lipid solubility and bioavailability. The 4-fluorophenyl group in analogs enhances membrane permeability, a property critical for CNS-targeting drugs .
  • Chlorine’s electronegativity may increase metabolic stability but could reduce aqueous solubility, necessitating formulation optimizations .

Biological Activity

2-(4-Chloro-3-fluorobenzoyl)furan is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C11H8ClF O, characterized by a furan ring substituted with a chlorofluorobenzoyl group. The presence of halogen atoms, such as chlorine and fluorine, can significantly influence the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. For instance, in vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. Studies revealed that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival pathways. This inhibition disrupts metabolic processes critical for cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound induces oxidative stress in cells, leading to increased ROS levels. This oxidative stress can damage cellular components and trigger apoptotic pathways .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines reported a significant reduction in cell viability upon treatment with varying concentrations of the compound. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for HT-29 cells, indicating potent anticancer activity .
  • Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, illustrating its potential as an antimicrobial agent .

Data Summary Table

PropertyValue
Molecular FormulaC11H8ClF O
Anticancer IC50 (MCF-7)~15 µM
Anticancer IC50 (HT-29)~20 µM
MIC (S. aureus)32 µg/mL
MIC (E. coli)64 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.